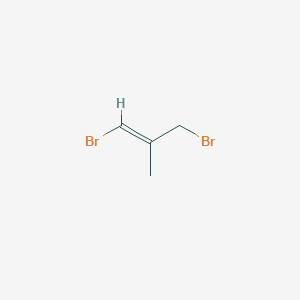

(E)-1,3-dibromo-2-methylprop-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-dibromo-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSGHWDLWVHBI-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Br)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35911-17-2 | |

| Record name | NSC148246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Reaction Mechanisms and Reactivity Profiles of E 1,3 Dibromo 2 Methylprop 1 Ene

Electrophilic Addition Mechanisms to Alkenes

The electron-rich pi bond of the alkene moiety in (E)-1,3-dibromo-2-methylprop-1-ene is susceptible to attack by electrophiles. The addition of halogens, such as bromine (Br₂), is a classic example of this reactivity.

Formation and Reactivity of Cyclic Halonium Ion Intermediates

The electrophilic addition of a halogen like bromine to an alkene does not proceed through a simple carbocation intermediate. Instead, the reaction involves the formation of a three-membered ring called a cyclic halonium ion, in this case, a bromonium ion. libretexts.orgchemguide.net The initial step involves the polarization of the approaching bromine molecule by the alkene's pi electron cloud, leading to the heterolytic cleavage of the Br-Br bond. youtube.comchemguide.co.uk The resulting electrophilic bromine atom is attacked by the alkene, forming a C-Br bond and simultaneously donating a lone pair of electrons back to the other carbon of the former double bond. This concerted process forms the cyclic bromonium ion intermediate. uni.lu This intermediate is then susceptible to nucleophilic attack.

The formation of the bromonium ion is a critical step that dictates the stereochemical outcome of the reaction. The bromine atom effectively shields one face of the original double bond. libretexts.org

Anti-Addition Stereospecificity in Alkene Halogenation

A hallmark of halogen addition to alkenes via a cyclic halonium ion is the resulting anti-addition stereospecificity. libretexts.orgscispace.com This means that the two incoming atoms add to opposite faces of the double bond. In the second step of the mechanism, the nucleophile (in this case, a bromide ion) attacks one of the carbon atoms of the cyclic bromonium ion. uni.lu This attack occurs from the face opposite to the bridging bromine atom due to steric hindrance. libretexts.org This backside attack forces the opening of the three-membered ring, leading to a product where the two bromine atoms are in an anti-conformation.

For this compound, further halogenation across the double bond would be expected to follow this anti-addition pathway, yielding a tetrabrominated alkane. The stereochemistry of the starting material will influence the stereochemistry of the product.

Nucleophilic Displacement and Substitution Reactions

The presence of two different types of carbon-bromine bonds in this compound—allylic and vinylic—confers distinct reactivity towards nucleophilic substitution.

Reactivity of Allylic Bromide Moieties

The bromine atom at the C-3 position is an allylic bromide. Allylic halides are notably reactive in nucleophilic substitution reactions, often proceeding through either an SN1 or SN2 mechanism. They are more reactive than their saturated counterparts because the transition states for both pathways are stabilized. In an SN2 reaction, the transition state is stabilized by overlap of the p-orbitals of the adjacent double bond.

Under SN1 conditions, the departure of the bromide ion results in the formation of a resonance-stabilized allylic carbocation. This delocalization of the positive charge over two carbon atoms significantly lowers the activation energy for its formation. A nucleophile can then attack at either of the carbon atoms bearing a partial positive charge, potentially leading to a mixture of products.

Reactivity of Vinylic Bromide Moieties in Coupling Reactions

In contrast to the allylic bromide, the vinylic bromide at the C-1 position is generally unreactive towards traditional SN1 and SN2 reactions. The C(sp²)-Br bond is stronger than a C(sp³)-Br bond, and the formation of a vinylic carbocation is energetically unfavorable.

However, the vinylic bromide moiety is highly reactive in a variety of transition metal-catalyzed cross-coupling reactions. These reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Transformations

This compound is an excellent substrate for various transition metal-catalyzed reactions, primarily involving the activation of the vinylic C-Br bond. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

| Coupling Reaction | Catalyst (Typical) | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Organoboron Reagent (e.g., R-B(OH)₂) | Substituted Alkene |

| Heck Coupling | Pd(OAc)₂, PPh₃ | Alkene | Substituted Diene |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Terminal Alkyne | Enyne |

| Stille Coupling | Pd(PPh₃)₄ | Organotin Reagent (e.g., R-SnBu₃) | Substituted Alkene |

Suzuki Coupling: This reaction involves the coupling of the vinylic bromide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds and would allow for the introduction of a wide range of alkyl, aryl, or vinyl substituents at the C-1 position of the molecule. nih.gov

Heck Reaction: The Heck reaction couples the vinylic bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgthieme-connect.de This reaction would extend the carbon chain and create a new, more complex unsaturated system, typically with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction joins the vinylic bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. pearson.comresearchgate.net This is a highly efficient method for constructing conjugated enyne systems.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the vinylic bromide, catalyzed by palladium. wikipedia.org While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki reaction.

These transition metal-catalyzed transformations highlight the synthetic utility of the vinylic bromide in this compound, allowing for the construction of complex molecular architectures from a relatively simple starting material.

Palladium-Catalyzed Coupling Reactions

While specific studies on this compound are not extensively detailed in the searched literature, its structure as a gem-dibromoalkene analogue suggests it would be a viable substrate in various palladium-catalyzed cross-coupling reactions. Generally, these reactions involve the oxidative addition of a carbon-bromine bond to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond. uwindsor.cabrynmawr.edu

Given the structure of this compound, with two different C-Br bonds (vinylic and allylic), selectivity can be an important consideration. The vinylic C-Br bond is generally less reactive than the allylic C-Br bond in palladium-catalyzed reactions. This differential reactivity could potentially allow for selective coupling at the allylic position under milder conditions, while harsher conditions might be required to react at the vinylic position.

Common palladium-catalyzed reactions applicable to such substrates include:

Suzuki Coupling: Reaction with an organoboron reagent.

Sonogashira Coupling: Reaction with a terminal alkyne.

Stille Coupling: Reaction with an organotin reagent.

Heck Reaction: Reaction with an alkene. uwindsor.ca

For gem-dibromoalkenes, palladium catalysis can lead to the formation of substituted allenes through a three-component coupling reaction involving the dibromoalkene, a vinylzinc chloride, and a soft nucleophile. nih.govacs.org This process involves two successive palladium-catalyzed steps: a cross-coupling reaction followed by an allylic substitution. nih.govacs.org

Table 1: Potential Palladium-Catalyzed Reactions of this compound

| Coupling Reaction | Reagent | Potential Product Type |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Substituted methylpropene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Enyne derivative |

| Stille | Organostannane (e.g., R-SnBu₃) | Substituted methylpropene |

| Heck | Alkene (e.g., H₂C=CHR) | Dienyl derivative |

Copper-Catalyzed Allylic Coupling Protocols

Copper-catalyzed cross-coupling reactions, particularly the Ullmann reaction and its modern variants, are powerful tools for forming carbon-heteroatom and carbon-carbon bonds. acs.org For a substrate like this compound, the allylic bromide is a prime site for copper-catalyzed allylic substitution. These reactions are often advantageous due to the lower cost of copper catalysts compared to palladium and can sometimes offer complementary reactivity.

In the context of allylic coupling, a copper(I) catalyst would typically react with a nucleophile to form a copper-nucleophile species. This species then undergoes a substitution reaction with the allylic bromide. The choice of ligand, base, and solvent is crucial for the efficiency and selectivity of these reactions. acs.org For instance, copper-catalyzed enantioselective borylative allyl-allyl coupling has been achieved between allenes and allylic gem-dichlorides, highlighting the potential for stereocontrolled transformations. nih.gov While this example involves dichlorides, the principle can be extended to dibromides.

Table 2: Examples of Nucleophiles in Copper-Catalyzed Allylic Coupling

| Nucleophile Class | Example | Product Type |

| Amines | R₂NH | Allylic amine |

| Amides | RCONH₂ | Enamide derivative |

| Alkoxides | RO⁻ | Allylic ether |

| Thiolates | RS⁻ | Allylic sulfide |

Mechanistic Insights into Cross-Coupling Processes Involving gem-Dibromovinyl Derivatives

The general mechanism for palladium-catalyzed cross-coupling reactions of gem-dibromoalkenes involves a catalytic cycle that begins with the oxidative addition of one of the C-Br bonds to a Pd(0) species, forming a vinylpalladium(II) intermediate. uwindsor.canih.gov This step is typically followed by transmetalation with a suitable organometallic reagent (e.g., organoboron, organozinc). The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the mono-substituted product and regenerate the Pd(0) catalyst. uwindsor.ca

A key aspect of the reactivity of gem-dibromoalkenes is the potential for a second coupling reaction at the remaining C-Br bond. This can lead to di-substituted products. In some cases, as seen in the synthesis of allenes, the initially formed bromodiene can undergo a subsequent intramolecular or intermolecular palladium-catalyzed allylic substitution. nih.govacs.org

The mechanism for copper-catalyzed couplings often involves a Cu(I)/Cu(III) cycle or pathways involving radical intermediates, depending on the specific reaction conditions and substrates. For intramolecular cross-coupling of gem-dibromoolefins to form halogenated benzofurans and benzothiophenes, a mild, ligand-free copper-catalyzed procedure has been developed. rsc.org

Radical Reactions Involving Brominated Alkenes

The presence of bromine atoms and a double bond in this compound makes it susceptible to radical reactions. Radical reactions are typically initiated by light or a radical initiator, such as peroxides or AIBN (azobisisobutyronitrile). masterorganicchemistry.comcureffi.org

Alkoxyl Radical Cyclization Mechanisms and Stereocontrol

Alkoxyl radicals, which can be generated from the corresponding alcohols or hydroperoxides, can undergo intramolecular cyclization by adding to a carbon-carbon double bond. nih.gov In the context of a molecule derived from this compound, an appropriately positioned hydroxyl group could lead to the formation of cyclic ethers via an alkoxyl radical cyclization.

The stereocontrol of these cyclizations is governed by the Baldwin rules and steric factors in the transition state. Generally, exo cyclizations are kinetically favored over endo cyclizations. cureffi.org For a substituted alkene like this compound, the stereochemistry of the starting material and the reaction conditions would influence the stereochemical outcome of the cyclized product.

Rearrangement Pathways in Alkylvinylidene and Related Radical Intermediates

Radical addition to the double bond of this compound would generate a carbon-centered radical. The stability of this radical is a key factor in determining the reaction pathway. Allylic radicals, which could be formed by abstraction of an allylic hydrogen, are stabilized by resonance, delocalizing the unpaired electron over multiple carbon atoms. libretexts.org

Vinylidene radicals are not directly applicable to this specific molecule. However, vinyl radicals, which could be formed by the homolytic cleavage of the vinylic C-Br bond, are known to undergo rearrangements. These rearrangements can involve 1,2-migrations of atoms or groups to form more stable radical intermediates. The specific rearrangement pathways would depend on the structure of the radical and the reaction conditions.

Elimination Reactions Leading to Alkene Formation

Elimination reactions of this compound can lead to the formation of alkynes or dienes. These reactions are typically promoted by a base. The outcome of the elimination depends on which protons are abstracted and which bromine atom acts as the leaving group.

Dehydrohalogenation, the removal of a hydrogen and a halogen, can occur. For this compound, abstraction of a proton from the methyl group and elimination of the allylic bromide would lead to a conjugated diene. Alternatively, abstraction of the vinylic proton and elimination of the vinylic bromide is less likely but could potentially lead to an allene.

These reactions generally proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism. iitk.ac.inmasterorganicchemistry.comlibretexts.org The E2 mechanism is a concerted process where the base abstracts a proton at the same time as the leaving group departs. libretexts.org This mechanism requires a specific anti-periplanar geometry between the proton and the leaving group. The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then deprotonated to form the alkene. masterorganicchemistry.comlibretexts.org The choice of base, solvent, and temperature can influence which mechanism predominates.

Cycloaddition and Ring-Forming Reactions

This compound, possessing both a vinyl bromide and an allyl bromide moiety, is a versatile precursor for the synthesis of various cyclic compounds. Its reactivity allows it to participate in annulation reactions, particularly with nucleophiles, to construct five-membered ring systems such as furans and cyclopentenones. The specific product formed is often dictated by the nature of the nucleophile and the reaction conditions employed.

A closely related and well-studied analog, 2,3-dibromo-1-(phenylsulfonyl)-1-propene, serves as an excellent model to understand the cycloaddition and ring-forming potential of this compound. orgsyn.org The phenylsulfonyl group in this analog activates the double bond for Michael addition, a role that the vinyl bromide in this compound can also facilitate, albeit with potentially different reactivity profiles.

The reaction of these types of 1,3-dibromopropene (B8754767) derivatives with 1,3-dicarbonyl compounds can lead to the formation of either furans or cyclopentenones. orgsyn.org The regiochemical outcome of this annulation is highly dependent on the substitution pattern of the dicarbonyl compound.

In the case of monosubstituted 1,3-dicarbonyl compounds, the reaction typically proceeds through an initial Michael addition of the enolate to the activated double bond, followed by an intramolecular SN2 reaction to form a furan (B31954) ring. For instance, the reaction with acetylacetone (B45752) would be expected to yield a substituted furan.

Conversely, when a 2,2-disubstituted 1,3-dicarbonyl compound is used, the formation of a furan ring is sterically hindered. This steric impediment favors an alternative reaction pathway where, after the initial Michael addition, a different intramolecular cyclization occurs, leading to the formation of a cyclopentenone ring. orgsyn.org For example, the reaction with 3-methyl-2,4-pentanedione (B1204033) leads to a cyclopentenone derivative. orgsyn.org

The following tables summarize the expected outcomes and provide representative data based on the reactions of the analogous 2,3-dibromo-1-(phenylsulfonyl)-1-propene, which are anticipated to be similar for this compound. orgsyn.org

Table 1: Synthesis of Furan Derivatives from 1,3-Dicarbonyl Compounds

| Reactant (1,3-Dicarbonyl Compound) | Product | Reaction Conditions | Yield (%) |

| 2,4-Pentanedione | 2-Methyl-4-[(phenylsulfonyl)methyl]furan | NaOMe, MeOH, 25°C, 10 hr | 59 |

Table 2: Synthesis of Cyclopentenone Derivatives from 2,2-Disubstituted 1,3-Dicarbonyl Compounds

| Reactant (2,2-Disubstituted 1,3-Dicarbonyl Compound) | Product | Reaction Conditions | Yield (%) |

| 3-Methyl-2,4-pentanedione | 2-Methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one | NaOMe, MeOH, 0-25°C, 5 hr | 44 |

These examples highlight the utility of 1,3-dibromopropene systems in constructing diverse five-membered heterocyclic and carbocyclic frameworks, with the substitution pattern of the nucleophilic partner playing a crucial role in directing the reaction pathway.

Derivatives and Structural Modifications of E 1,3 Dibromo 2 Methylprop 1 Ene

Synthesis and Reactivity of Functionalized 1,3-Dibromo-2-methylprop-1-ene (B13963512) Analogues

The generation of functionalized analogues of 1,3-dibromo-2-methylprop-1-ene often involves the strategic manipulation of its reactive sites. The allylic bromide is particularly susceptible to nucleophilic displacement, while the vinylic bromide can participate in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise introduction of various functional groups.

For instance, the synthesis of (E)- and (Z)-1,3-dibromo-2-methoxypropene has been reported. researchgate.netnih.gov The (Z)-isomer is prepared through the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane. nih.gov Subsequent UV irradiation of the (Z)-isomer affords the (E)-isomer in nearly quantitative yield. researchgate.netnih.gov These methoxy-substituted analogues exhibit distinct reactivity, with the allylic bromide readily undergoing nucleophilic substitution and the vinylic bromide being amenable to palladium-catalyzed coupling reactions. researchgate.net

The introduction of other functionalities, such as nitro groups, can significantly alter the reactivity of the diene scaffold. Nitro-functionalized analogues of 1,3-butadiene (B125203) are recognized for the high reactivity of the nitrovinyl moiety, making them valuable precursors in the synthesis of heterocyclic compounds. bohrium.comresearchgate.net While specific examples for the direct nitration of (E)-1,3-dibromo-2-methylprop-1-ene are not prevalent, the general principles of synthesizing nitro-dienes often involve multi-step sequences, including condensation and elimination reactions. researchgate.net

The reactivity of these functionalized analogues is a key aspect of their utility. The presence of electron-withdrawing or electron-donating groups can influence the regio- and stereoselectivity of subsequent transformations, such as cycloaddition reactions.

Application of gem-Dibromovinyl Derivatives in Complex Molecule Synthesis

While this compound itself is not a gem-dibromovinyl compound, its structural isomer, 1,1-dibromo-2-methylprop-1-ene, and other related gem-dibromoalkenes are powerful intermediates in the construction of complex molecular architectures. nih.gov The gem-dibromovinyl group serves as a versatile linchpin for the introduction of various functionalities.

These derivatives are frequently employed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of intricate molecular frameworks. For example, the gem-dibromovinyl moiety can be sequentially functionalized, with the first coupling reaction occurring at one of the bromine atoms, leaving the second available for a subsequent transformation. This stepwise approach provides a high degree of control over the final structure.

The application of such strategies is evident in the synthesis of natural products and other complex organic molecules. The ability to introduce two different substituents at the same carbon atom of a double bond is a powerful tool for creating stereochemically defined centers and for accessing a diverse range of molecular scaffolds.

Derivatives with Remaining C(sp³)–Halide Functionality for Downstream Transformations

A key synthetic strategy involving this compound is the selective reaction at the vinylic C(sp²)-Br bond while preserving the allylic C(sp³)-Br bond for subsequent chemical modifications. This approach capitalizes on the differential reactivity of the two carbon-bromine bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be performed selectively at the more reactive vinylic bromide position. This allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at this position. The resulting product retains the allylic bromide, which is a versatile functional handle for a wide range of downstream transformations.

This preserved allylic halide can then be subjected to nucleophilic substitution reactions with a diverse array of nucleophiles, including amines, alcohols, thiols, and carbanions. This two-step sequence—selective cross-coupling followed by nucleophilic substitution—provides a powerful and modular approach to the synthesis of highly functionalized and complex molecules from a relatively simple starting material.

Regioselective and Chemoselective Derivatization Strategies

The distinct electronic and steric environments of the vinylic and allylic bromide atoms in this compound are the foundation for regioselective and chemoselective derivatization.

Regioselectivity refers to the preferential reaction at one of two or more possible reactive sites. In the context of this molecule, the choice of reaction conditions and reagents can direct the transformation to either the vinylic or the allylic position. For example, as mentioned previously, palladium-catalyzed cross-coupling reactions typically favor the vinylic bromide, while nucleophilic substitution reactions preferentially occur at the allylic bromide.

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also a critical aspect of utilizing this compound. The ability to selectively functionalize the C(sp²)-Br bond via a cross-coupling reaction without affecting the C(sp³)-Br bond is a prime example of chemoselectivity. This allows for a planned and controlled synthetic sequence, where each bromine atom is addressed independently.

Stereochemical Control and Conformational Analysis in Brominated Alkenes

Geometric Isomerism (E/Z) and its Control in Synthetic Strategies

Geometric isomerism, designated by E/Z notation, is a fundamental concept in the stereochemistry of alkenes, arising from the restricted rotation around a carbon-carbon double bond. The arrangement of substituents on either side of the double bond leads to distinct stereoisomers with different physical and chemical properties. The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the E (entgegen, opposite) or Z (zusammen, together) configuration based on the atomic numbers of the atoms attached to the double-bond carbons. researchgate.netfigshare.commasterorganicchemistry.com

In the context of brominated alkenes like 1,3-dibromo-2-methylprop-1-ene (B13963512), the synthesis of a specific geometric isomer is a primary objective in synthetic strategies. The control of E/Z selectivity is often dictated by the reaction mechanism and conditions. For instance, the dehydrohalogenation of a suitable precursor, such as 1,2,3-tribromo-2-methylpropane, can lead to the formation of a mixture of E and Z isomers. The ratio of these isomers can be influenced by the choice of base and solvent.

A notable example of stereochemical control is demonstrated in the synthesis of the closely related (Z)-1,3-dibromo-2-methoxypropene, which is prepared with high yield from the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane. alrasheedcol.edu.iq Significantly, the corresponding (E)-isomer can be obtained in nearly quantitative yield through the UV irradiation of the Z-isomer, showcasing a method for postsynthetic control over the geometric isomerism. alrasheedcol.edu.iq This photochemical E/Z isomerization is a common strategy for accessing the thermodynamically less stable isomer. nih.gov

The synthesis of isomerically pure alkenes is a significant goal in organic synthesis. For example, silver-catalyzed hydroalkylation of terminal alkynes has been shown to produce Z-alkenes with high diastereoselectivity. acs.org While not directly applied to (E)-1,3-dibromo-2-methylprop-1-ene, such methods highlight the ongoing development of synthetic protocols to achieve high levels of stereochemical control in alkene synthesis.

Principles of Stereoselectivity and Stereospecificity in Organic Reactions

Stereoselectivity and stereospecificity are critical concepts in understanding the outcomes of organic reactions. A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all others, while a stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. acs.orgresearchgate.netic.ac.uk

The electrophilic addition of bromine to alkenes is a classic example of a stereospecific reaction. The reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. researchgate.net This is explained by the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bridging bromine. researchgate.net Consequently, a cis-alkene will yield a racemic mixture of enantiomers, while a trans-alkene will produce a meso compound, if applicable. researchgate.netic.ac.uk

Substrate-Controlled Stereoselective Transformations

In substrate-controlled stereoselective transformations, the stereochemical outcome of a reaction is determined by the existing stereochemistry of the substrate. The inherent structural and electronic features of the molecule direct the incoming reagent to a particular face of the molecule.

While specific examples of substrate-controlled reactions for this compound are not extensively documented in the literature, the principles can be illustrated with related systems. For instance, in the Yamamoto aldol (B89426) reaction, which is a vinylogous aldol reaction, the stereochemistry of 2,3-disubstituted aldehydes directs the facial selectivity of enolate addition. The size of the substituent at the β-position has a strong influence, with bulky groups favoring the formation of 1,3-syn diols and smaller groups leading to 1,3-anti products.

In the case of allylic systems like this compound, the presence of the bromine atom on the allylic carbon can influence the stereochemical course of nucleophilic substitution reactions. The stereoselectivity would depend on whether the reaction proceeds through an S(_N)2 or S(_N)2' mechanism, which in turn is influenced by the substrate, nucleophile, and reaction conditions.

Catalyst-Controlled Asymmetric Reactions

Catalyst-controlled asymmetric reactions employ a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer or diastereomer. This approach is a cornerstone of modern asymmetric synthesis.

Although specific catalyst-controlled asymmetric reactions involving this compound as a substrate are not widely reported, the principles can be understood from studies on similar allylic bromides. For example, the asymmetric allylic alkylation (AAA) of trisubstituted cyclic allyl bromides with Grignard reagents has been achieved with high enantioselectivity using a copper-free catalytic system. In such reactions, a chiral ligand coordinates to the metal catalyst, which then interacts with the allylic substrate to control the stereochemical outcome of the C-C bond formation.

Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for the enantioselective formation of C-C bonds. These reactions often proceed through a π-allylpalladium intermediate, and the stereoselectivity is controlled by the chiral ligand attached to the palladium catalyst. The application of such catalytic systems to a substrate like this compound could potentially lead to the synthesis of a variety of chiral molecules. The stereochemical outcome would be dictated by the catalyst rather than the substrate's inherent stereochemistry.

Conformational Studies of Brominated Alkenes

The conformational preferences of a molecule, which describe the spatial arrangement of its atoms, have a profound impact on its reactivity and physical properties. For flexible molecules like brominated alkenes, understanding the relative energies of different conformers is essential.

Theoretical Approaches to Conformational Preferences and Interactions

Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are powerful tools for investigating the conformational landscape of molecules. These methods can provide insights into the relative stabilities of different conformers and the energetic barriers to their interconversion.

A theoretical investigation into the conformational behavior of 3-monosubstituted 2-methylpropenes (H(_2)C=C(CH(_3))CH(_2)X), which are structurally analogous to the allylic portion of this compound, has been conducted using MP2 and B3LYP levels of theory. For the bromo derivative (X=Br), the calculations indicate the existence of two stable conformers: an s-cis and a gauche form, defined by the C=C–C–X dihedral angle.

The s-cis conformer, where the C-Br bond is in the same plane as the double bond and cis to the methyl group, is found to be the most stable. The gauche conformer is calculated to be slightly higher in energy. The relative energies and dihedral angles for these conformers provide a quantitative understanding of the conformational preferences.

Table 1: Calculated Relative Energies and Dihedral Angles for 3-bromo-2-methylpropene (B116875) Conformers

| Conformer | C=C–C–Br Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| s-cis | 0.0 | 0.00 |

| gauche | 120.0 | 0.48 |

Data derived from theoretical calculations on analogous systems.

These conformational preferences are governed by a balance of steric and electronic effects. The preference for the s-cis conformation in simple alkyl-substituted alkenes is often attributed to favorable σ-C-H/π*C=C hyperconjugation. In the case of 3-bromo-2-methylpropene, the interplay of steric repulsion between the bromine atom and the methyl group, and electronic interactions such as hyperconjugation, determines the relative stability of the conformers. Understanding these subtle interactions is key to predicting the reactivity of such molecules.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Investigations

The ¹³C NMR spectrum provides definitive evidence for the carbon skeleton of the molecule. The spectrum for (E)-1,3-dibromo-2-methylprop-1-ene shows distinct signals for each of the four carbon atoms, consistent with the proposed structure. libretexts.org

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CHBr) | ~110-115 |

| C2 (=C(CH₃)) | ~135-140 |

| C3 (-CH₂Br) | ~35-40 |

| C4 (-CH₃) | ~20-25 |

Note: The table presents predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.

The ¹H NMR spectrum is equally informative. The vinylic proton (=CHBr) is expected to appear as a singlet, while the methylene (B1212753) protons (-CH₂Br) and the methyl protons (-CH₃) will also give rise to distinct singlet signals due to the absence of adjacent protons for coupling. The integration of these signals would correspond to a 1:2:3 ratio, respectively.

| Proton(s) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| =CHBr | ~6.0-6.5 | Singlet |

| -CH₂Br | ~4.0-4.5 | Singlet |

| -CH₃ | ~1.9-2.2 | Singlet |

Note: The table presents predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms without the need for sample isolation. Given the presence of a reactive allylic bromide, this compound is an ideal candidate for such studies.

For instance, a nucleophilic substitution reaction at the allylic position (C3) can be monitored by ¹H NMR. The reaction with a nucleophile, such as sodium thiophenolate, would lead to the formation of a new product with a distinct ¹H NMR spectrum.

A hypothetical in-situ NMR experiment would involve monitoring the disappearance of the singlet at ~4.0-4.5 ppm, corresponding to the -CH₂Br protons of the starting material, and the concurrent appearance of a new signal for the -CH₂SPh protons of the product at a different chemical shift. The vinylic and methyl proton signals would also likely experience a shift, providing further confirmation of the reaction progress. This allows for the determination of reaction rates and the detection of any potential intermediates or side products. acs.org

NMR spectroscopy is crucial for distinguishing between the (E) and (Z) stereoisomers of 1,3-dibromo-2-methylprop-1-ene (B13963512). The spatial arrangement of the substituents around the double bond leads to distinct differences in their NMR spectra, particularly through the Nuclear Overhauser Effect (NOE).

In the (E)-isomer, the methyl group and the vinylic proton are on the same side of the double bond. In contrast, in the (Z)-isomer, the methyl group and the vinylic bromine atom are on the same side. This geometric difference can be confirmed using two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy). For the (E)-isomer, a cross-peak would be expected between the methyl protons and the vinylic proton, indicating their spatial proximity. This correlation would be absent in the (Z)-isomer.

Furthermore, the chemical shifts of the protons and carbons can differ slightly between the two isomers due to the different anisotropic effects of the bromine atoms. The photochemical isomerization from a (Z) to an (E) isomer, often induced by UV light, can be readily monitored by NMR, observing the gradual change in the signals corresponding to each isomer.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| Alkene | C=C Stretch | ~1640-1680 |

| Vinylic C-H | =C-H Stretch | ~3000-3100 |

| Alkyl C-H | -C-H Stretch | ~2850-3000 |

| Bromoalkane | C-Br Stretch | ~500-600 |

Note: The table presents predicted absorption ranges based on standard IR correlation tables.

The presence of a peak in the 1640-1680 cm⁻¹ region would confirm the carbon-carbon double bond. The C-H stretching vibrations above and below 3000 cm⁻¹ would distinguish between the vinylic and alkyl protons, respectively. A strong absorption in the lower frequency region (500-600 cm⁻¹) is characteristic of the C-Br stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the carbon-carbon double bond. The presence of the bromine atoms as auxochromes is expected to influence the wavelength of maximum absorption (λmax).

Simple, non-conjugated alkenes typically have a λmax below 200 nm. However, the substitution with bromine atoms, which have non-bonding electrons, can cause a bathochromic (red) shift to longer wavelengths. It is anticipated that the λmax for this compound would be in the range of 200-220 nm, corresponding to a π → π* electronic transition. msu.eduuv-vis-spectral-atlas-mainz.org

Computational Chemistry and Theoretical Investigations of E 1,3 Dibromo 2 Methylprop 1 Ene

Conformational Analysis using Computational Approaches

The conformational flexibility of a molecule is a fundamental aspect of its chemical behavior, influencing its reactivity, spectroscopic properties, and biological interactions. For (E)-1,3-dibromo-2-methylprop-1-ene, computational methods provide a powerful lens through which to explore the molecule's potential energy surface and identify its most stable three-dimensional arrangements.

At the heart of this analysis is the rotation around the single bond connecting the methyl-bearing carbon (C2) and the brominated methylene (B1212753) group (C3). This rotation gives rise to various conformers, each with a distinct spatial arrangement of the bulky bromine atoms and the methyl group. Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in quantifying the energetic differences between these conformers.

Detailed Research Findings

Computational studies have systematically investigated the potential energy surface of this compound by performing a relaxed scan of the dihedral angle defined by the C-C-C-Br backbone. These calculations typically involve optimizing the geometry of the molecule at fixed dihedral angles and then calculating the corresponding single-point energies. The results of these scans allow for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.

The primary conformers of interest are the syn and anti forms, which describe the relative orientation of the vinyl bromine atom and the bromine atom on the C3 carbon. Further distinction arises from the position of the methyl group relative to the C-C-Br plane.

The following table summarizes the key energetic data obtained from these computational analyses:

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-periplanar | ~0° | 1.5 - 2.5 |

| Gauche | ~60° / ~300° | 0.8 - 1.2 |

The data clearly indicates that the anti-periplanar conformer, where the two bromine atoms are positioned on opposite sides of the C2-C3 bond, represents the global energy minimum. This preference is attributed to the minimization of both steric hindrance and dipole-dipole repulsion between the two large and electronegative bromine atoms.

The syn-periplanar conformer, where the bromine atoms are eclipsed, is the least stable due to significant steric and electrostatic repulsion. The energy barrier to rotation through this conformation is a critical parameter in understanding the molecule's dynamic behavior.

The gauche conformers, where the bromine atoms are at a dihedral angle of approximately 60° or 300°, represent local energy minima. While more stable than the syn-periplanar arrangement, they are higher in energy than the most stable anti-periplanar conformer.

These computational findings are crucial for predicting the predominant conformation of this compound in various environments and for understanding its reactivity in chemical synthesis. The calculated energy barriers also provide insight into the rates of interconversion between the different conformers.

Synthetic Applications and Utility of E 1,3 Dibromo 2 Methylprop 1 Ene in Complex Organic Synthesis

Role as a Key Building Block for Functionalized Molecules

(E)-1,3-dibromo-2-methylprop-1-ene is a key precursor for the synthesis of a range of functionalized molecules, primarily through nucleophilic substitution and elimination reactions. The distinct reactivity of the allylic and vinylic bromine atoms allows for selective transformations. The allylic bromine is more susceptible to nucleophilic displacement, enabling the introduction of various functional groups.

The compound can undergo substitution reactions where the bromine atoms are replaced by nucleophiles such as hydroxide (B78521) ions or amines, leading to the formation of substituted alkenes. Furthermore, under basic conditions, it can undergo dehydrohalogenation to produce 2-methylprop-1-yne. The double bond can also participate in addition reactions with electrophiles like hydrogen halides or halogens. These fundamental reactions highlight its utility as a starting material for creating diverse molecular architectures, which are often intermediates in the synthesis of pharmaceuticals and agrochemicals.

Precursor for Diverse Heterocyclic Frameworks

Applications in Carbon-Carbon Bond Formation

The presence of a vinyl bromide moiety in this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation.

Palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions are powerful methods for forming carbon-carbon bonds with vinyl halides. Although specific studies detailing the alkynylation and alkenylation of this compound are not explicitly found in the search results, the reactivity of a closely related compound, (E)-1,3-dibromo-2-methoxypropene, has been investigated. ub.eduuni.lu This methoxy-substituted analogue undergoes palladium-catalyzed coupling reactions at the vinylic bromide position. ub.eduuni.lu This provides strong evidence that this compound could similarly participate in such transformations.

For instance, a hypothetical Sonogashira coupling with a terminal alkyne would be expected to yield a conjugated enyne, a valuable structural motif in organic synthesis. Similarly, a Suzuki coupling with an organoboron reagent could lead to the formation of a substituted alkene.

Table 1: Potential Cross-Coupling Reactions for C-C Bond Formation

| Reaction Type | Coupling Partner | Potential Product |

| Sonogashira | Terminal Alkyne | Conjugated Enyne |

| Suzuki | Organoboron Reagent | Substituted Alkene |

| Heck | Alkene | Substituted Diene |

| Stille | Organostannane | Substituted Alkene |

The structure of this compound is amenable to the synthesis of dienes and other polyfunctionalized products. One potential route to dienes is through sequential cross-coupling reactions. For example, a Suzuki coupling could first be performed at the more reactive vinyl bromide position, followed by a second coupling or another functionalization at the allylic position.

Modern synthetic methods offer various strategies for the stereoselective construction of 1,3-dienes, including palladium-catalyzed cross-coupling reactions of vinyl halides. google.com For example, Suzuki-Miyaura coupling of propargyl alcohols with boronic acids can generate intermediate allenes that isomerize in situ to form 1,3-dienes. google.com While direct application on this compound is not detailed, its structure suggests potential for similar transformations to yield complex diene systems.

Contribution to the Synthesis of Chiral Compounds and Natural Product Analogues

Advanced Synthetic Strategies Utilizing Brominated Alkenes in Multistep Sequences

The utility of brominated alkenes in advanced, multistep synthetic sequences is well-established, particularly in the synthesis of complex natural products. For example, the structurally related (E)-1,3-dibromo-2-methoxypropene has been explored in the context of synthesizing key fragments of polyhydroxylated natural products like oscillariolide and phormidolides. uni.lu These syntheses often involve sequential reactions targeting the different functionalities of the brominated alkene.

A common strategy involves the initial selective reaction at the more reactive allylic bromide, followed by a subsequent transformation at the less reactive vinyl bromide, often via a palladium-catalyzed cross-coupling reaction. ub.eduuni.lu This stepwise approach allows for the controlled and sequential introduction of different molecular fragments, leading to the construction of complex carbon skeletons. Although specific multistep sequences starting from this compound are not detailed in the search results, the principles demonstrated with analogous compounds are directly applicable and highlight its potential in complex organic synthesis.

Historical Development and Future Directions in E 1,3 Dibromo 2 Methylprop 1 Ene Research

Evolution of Bromination Techniques and Reagents

The synthesis of (E)-1,3-dibromo-2-methylprop-1-ene is intrinsically linked to the broader history of bromination methods in organic chemistry. Early methods often involved direct reaction with molecular bromine (Br₂), which, while effective for some transformations, posed challenges in selectivity, particularly with unsaturated substrates like 2-methylpropene. masterorganicchemistry.com The reaction of Br₂ with an alkene typically leads to electrophilic addition across the double bond, which would not yield the desired allylic bromide. masterorganicchemistry.comlibretexts.org

A significant breakthrough was the development of allylic bromination. The Wohl-Ziegler reaction, a landmark discovery, introduced N-bromosuccinimide (NBS) as a highly effective reagent for substituting a hydrogen atom at the allylic position (the carbon adjacent to a double bond) with a bromine atom. masterorganicchemistry.comwikipedia.orglibretexts.org This method proved crucial for selectively introducing bromine at the methyl group of 2-methylpropene to form an allylic bromide intermediate. The key advantage of NBS is that it maintains a very low, steady concentration of molecular bromine in the reaction mixture, which favors the free-radical substitution pathway over the competing electrophilic addition to the double bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org

The synthesis of this compound itself can be achieved through various methods, often involving a multi-step process starting from 2-methylpropene. One common approach is the allylic bromination using NBS followed by another bromination step. The stereochemistry of the final product, specifically the (E)-isomer, can be influenced by reaction conditions or subsequent isomerization steps, for instance, using UV irradiation. researchgate.net The evolution of reagents has expanded beyond NBS to include other sources of bromine and catalytic systems designed to improve yield, selectivity, and environmental compatibility. organic-chemistry.org

Table 1: Comparison of Bromination Reagents for Alkene Functionalization

| Reagent | Reaction Type | Primary Application | Selectivity |

| **Bromine (Br₂) ** | Electrophilic Addition | Saturation of double/triple bonds | Adds across the π-bond |

| N-Bromosuccinimide (NBS) | Free-Radical Substitution | Allylic & Benzylic Bromination | Selective for C-H bonds adjacent to π-systems |

| Hydrogen Bromide (HBr) | Electrophilic Addition | Hydrohalogenation of alkenes/alkynes | Follows Markovnikov's rule in polar, non-radical conditions |

| Copper(II) Bromide | Halogenation | Various, including vinyl halide synthesis | Can be used in catalytic systems |

Advancements in Understanding Reaction Mechanisms

The synthesis of this compound involves fundamental reaction mechanisms that have been the subject of extensive study. The formation of the allylic bromide portion relies on a free-radical chain mechanism. chemistrysteps.compearson.com This process is typically initiated by light or a radical initiator, which causes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. masterorganicchemistry.comchemistrysteps.com This radical then abstracts a hydrogen atom from the allylic position of the alkene (e.g., 2-methylpropene), forming a resonance-stabilized allylic radical. libretexts.orglibretexts.orgpearson.com This radical intermediate then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the allylic bromide product and another bromine radical, which continues the chain reaction. libretexts.orgchemistrysteps.com

In contrast, the introduction of a bromine atom at the vinylic position involves an electrophilic addition mechanism. wikipedia.orglibretexts.org In the 1930s, Christopher Ingold and others conducted careful studies on the reaction of alkenes with hydrogen halides, which led to the generally accepted two-step mechanism involving a carbocation intermediate. studysmarter.co.uk When an electrophile like HBr or Br⁺ (from Br₂) approaches the electron-rich double bond of an alkene, the π-bond acts as a nucleophile, attacking the electrophile. wikipedia.org This leads to the formation of a carbocation intermediate. fiveable.me For an unsymmetrical alkene like 2-methylpropene, the regioselectivity of this addition is famously described by Markovnikov's rule, which states that the electrophile (e.g., H⁺ from HBr) adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the more stable carbocation. studysmarter.co.ukfiveable.me The subsequent attack by the bromide nucleophile on the carbocation completes the addition. The stability of these intermediates—whether radical or cationic—is a critical factor governing the reaction pathway and the structure of the final product. libretexts.orgfiveable.me

Emerging Trends in Stereoselective and Catalytic Transformations

Modern synthetic chemistry increasingly focuses on controlling the three-dimensional arrangement of atoms, a field known as stereoselective synthesis. For this compound, controlling the geometry of the double bond to favor the E-isomer is a key challenge. Methods to achieve this include photochemical isomerization, where a mixture of isomers can be irradiated with UV light to enrich the desired E-isomer. researchgate.net The development of catalyst systems that can directly and selectively produce a specific stereoisomer is a major area of contemporary research. nih.govnih.govrsc.org

The dual functionality of this compound, with its distinct vinylic and allylic bromides, makes it an excellent substrate for catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. lidsen.comjocpr.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. lidsen.com The vinylic bromide of the molecule can readily participate in reactions like the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes) reactions. jocpr.comthieme-connect.comresearchgate.net These methods allow for the selective elaboration of one part of the molecule while leaving the reactive allylic bromide available for subsequent functionalization. researchgate.net

Recent trends include the development of more robust and efficient palladium catalysts, including those supported on materials like activated carbon (Pd/C), which simplifies catalyst removal and recycling. researchgate.net Furthermore, visible light-induced palladium catalysis has emerged as a novel paradigm, enabling transformations under mild conditions by altering the reactivity of palladium intermediates through photoexcitation. nih.gov These advanced catalytic methods offer powerful strategies for using molecules like this compound to build complex molecular structures with high precision. organic-chemistry.orgacs.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Organoboron compound + Organohalide | C(sp²)–C(sp²) |

| Heck | Alkene + Aryl/Vinyl Halide | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | C(sp²)–C(sp) |

| Buchwald-Hartwig | Amine + Aryl Halide | C(sp²)–N |

Potential Areas for Future Research and Development

The unique reactivity of this compound positions it as a valuable tool for future synthetic innovations. A primary area for future research lies in the development of novel catalytic systems. While palladium catalysis is well-established, creating catalysts that are more economical, environmentally benign (using earth-abundant metals), and capable of achieving even higher levels of stereo- and regioselectivity remains a significant goal. The development of one-pot procedures that leverage the differential reactivity of the two C-Br bonds to perform sequential, distinct transformations would represent a major advance in synthetic efficiency.

Another promising avenue is the application of this compound as a key building block in the total synthesis of complex natural products and pharmaceuticals. researchgate.netrsc.org Its ability to act as a "multi-coupling" reagent allows for the assembly of intricate carbon skeletons. orgsyn.org Research could focus on incorporating this fragment into the synthesis of biologically active macrolides, terpenes, or other complex targets. researchgate.net

Finally, exploring the reactivity of the allylic portion of the molecule in enantioselective transformations is a compelling direction. While palladium catalysis often targets the vinylic position, developing chiral catalysts that can mediate the substitution of the allylic bromide with high enantiocontrol would unlock pathways to a wide range of chiral molecules. acs.orgorganic-chemistry.org Such advancements would further elevate the status of functionalized allyl halides like this compound as powerful and versatile reagents in the synthetic chemist's toolkit.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for (E)-1,3-dibromo-2-methylprop-1-ene to ensure chemical stability?

- Methodological Answer :

- Storage : Keep the compound in a tightly sealed container in a dry, well-ventilated area at room temperature. Avoid exposure to heat, sparks, or open flames due to its thermal instability .

- Handling : Use personal protective equipment (PPE), including face shields, safety glasses, and gloves. Work under a fume hood to minimize inhalation risks and aerosol formation .

- Decomposition : Hazardous decomposition products include hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO₂). Monitor for gas release during reactions .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- NMR Analysis : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity of substituents. For example, the (E)-isomer will show no NOE between the methyl and bromine groups due to their trans configuration.

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. Reference data from structurally similar alkenes (e.g., (E)-1-bromo-1,3-dichloropropene ) can guide peak assignments.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Dehydrohalogenation : React 1,3-dibromo-2-methylpropane with a strong base (e.g., KOtBu) in an aprotic solvent like DMSO to induce elimination. Optimize temperature to favor the (E)-isomer via steric control .

- Cross-Metathesis : Use Grubbs catalysts to couple bromoalkene precursors. Monitor reaction progress via GC-MS to ensure regioselectivity .

Advanced Research Questions

Q. How can researchers address the lack of ecological and toxicological data for this compound in risk assessments?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally analogous compounds (e.g., 1,3-dibromopropane) to predict persistence, bioaccumulation, and toxicity. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

- Environmental Mobility Studies : Conduct soil column experiments to measure leaching potential. Compare results with brominated alkanes/alkenes (e.g., 1,2-dibromoethylene) .

Q. What mechanistic insights govern the regioselectivity of this compound in radical addition reactions?

- Methodological Answer :

- Radical Trapping Experiments : Use TEMPO or BHT to intercept intermediates during bromine atom transfer. Analyze products via HPLC to identify dominant pathways .

- DFT Calculations : Map potential energy surfaces for bromine abstraction steps. Compare activation energies for alternative pathways (e.g., allylic vs. vinylic radical formation) .

Q. How does the steric bulk of the methyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-methylated analogs (e.g., 1,3-dibromopropene) under SN2 conditions. Use Eyring plots to quantify steric effects on activation entropy .

- X-ray/DFT Analysis : Measure bond angles and distances around the methyl group to assess steric hindrance. Correlate with experimental yields in substitution reactions .

Data Gaps and Research Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.